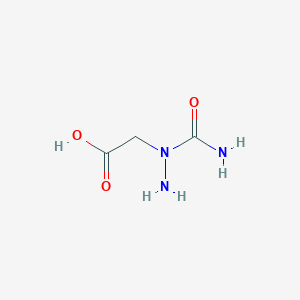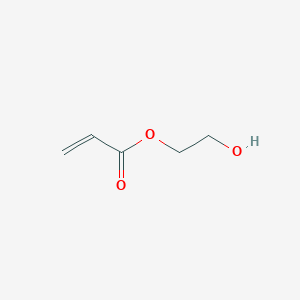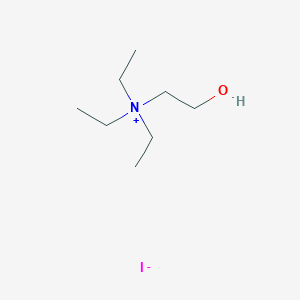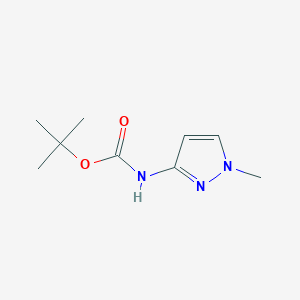
Salicylate de lithium 3,5-diiodo
Vue d'ensemble
Description
Lithium 3,5-diiodosalicylate, also known as Lithium 3,5-diiodosalicylate, is a useful research compound. Its molecular formula is C7H3I2LiO3 and its molecular weight is 395.9 g/mol. The purity is usually 95%.
The exact mass of the compound Lithium 3,5-diiodosalicylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Lithium 3,5-diiodosalicylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lithium 3,5-diiodosalicylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Salicylate de lithium 3,5-diiodo : Analyse complète des applications de la recherche scientifique :
Candidats aux médicaments innovants
Dans les domaines pharmaceutique et biomédical, ce composé trouve sa place comme un élément crucial dans la synthèse de candidats aux médicaments innovants. Il contribue au développement de nouvelles thérapies pour traiter un éventail de problèmes de santé .
Thérapies ciblées pour les troubles neurologiques
La structure chimique unique du this compound permet la création de thérapies ciblant spécifiquement les troubles neurologiques. Cela peut conduire à des traitements plus efficaces avec moins d'effets secondaires .
Applications anti-inflammatoires
Le this compound est également étudié pour son potentiel dans le traitement des maladies inflammatoires. Ses propriétés peuvent contribuer à réduire l'inflammation et à soulager les symptômes associés à ces affections .
Safety and Hazards
Lithium 3,5-diiodosalicylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to avoid contact with skin and eyes, do not breathe dust, and do not ingest . If swallowed, seek immediate medical assistance .
Mécanisme D'action
Target of Action
Lithium 3,5-diiodosalicylate primarily targets neurotransmitters in the brain, specifically dopamine and serotonin . These neurotransmitters play crucial roles in regulating mood, sleep, appetite, and other functions.
Mode of Action
The compound works by influencing the levels of these neurotransmitters .
Biochemical Pathways
Lithium 3,5-diiodosalicylate is known to interfere with the activity of certain cellular receptors, leading to downstream effects on gene expression and cellular function . It has been observed to influence the regulation of certain metabolic pathways within cells, impacting cellular homeostasis .
Result of Action
The molecular and cellular effects of Lithium 3,5-diiodosalicylate’s action are primarily observed in the brain, where it affects the levels of certain neurotransmitters . This can lead to changes in mood, sleep patterns, and other physiological functions.
Analyse Biochimique
Biochemical Properties
Lithium 3,5-diiodosalicylate plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to affect the levels of certain neurotransmitters in the brain, including dopamine and serotonin . These interactions are crucial for its potential use in treating psychiatric disorders. The compound’s ability to modulate neurotransmitter levels suggests that it may interact with enzymes involved in neurotransmitter synthesis and degradation, as well as receptors and transporters that regulate neurotransmitter activity.
Cellular Effects
The effects of lithium 3,5-diiodosalicylate on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, lithium 3,5-diiodosalicylate has been shown to interfere with the activity of certain cellular receptors, leading to downstream effects on gene expression and cellular function . This compound’s impact on cellular homeostasis and metabolic pathways highlights its potential therapeutic applications.
Molecular Mechanism
At the molecular level, lithium 3,5-diiodosalicylate exerts its effects through various mechanisms. It interacts with specific molecular targets, modulating cellular processes and affecting the function of key proteins or enzymes involved in signal transduction pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of lithium 3,5-diiodosalicylate change over time. This compound is known to interfere with the activity of certain cellular receptors, leading to downstream effects on gene expression and cellular function . Over time, lithium 3,5-diiodosalicylate may influence the regulation of metabolic pathways within cells, impacting cellular homeostasis. The stability and degradation of lithium 3,5-diiodosalicylate in laboratory settings are crucial for understanding its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of lithium 3,5-diiodosalicylate vary with different dosages in animal models. Studies have shown that lithium’s clinical effectiveness is dose-dependent, with specific therapeutic and toxic thresholds . While the exact dosage effects of lithium 3,5-diiodosalicylate in animal models are not fully documented, it is likely that similar dose-dependent effects are observed. High doses may lead to toxic or adverse effects, while lower doses may be sufficient for therapeutic benefits.
Metabolic Pathways
Lithium 3,5-diiodosalicylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism . This compound’s influence on metabolic flux and metabolite levels is significant, as it can impact cellular homeostasis and function. Understanding the metabolic pathways involving lithium 3,5-diiodosalicylate is essential for its potential therapeutic applications.
Transport and Distribution
The transport and distribution of lithium 3,5-diiodosalicylate within cells and tissues are critical for its biological activity. This compound is known to interact with transporters and binding proteins that regulate its localization and accumulation within cells . The distribution of lithium 3,5-diiodosalicylate within tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
Lithium 3,5-diiodosalicylate’s subcellular localization is essential for its activity and function. This compound has been shown to affect the nuclear matrix when used in high concentrations, leading to changes in nuclear structure and function . The targeting signals and post-translational modifications that direct lithium 3,5-diiodosalicylate to specific compartments or organelles are crucial for its biochemical activity.
Propriétés
IUPAC Name |
lithium;2-hydroxy-3,5-diiodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4I2O3.Li/c8-3-1-4(7(11)12)6(10)5(9)2-3;/h1-2,10H,(H,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBRJWWTLIAOTE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=C(C=C(C(=C1C(=O)[O-])O)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3I2LiO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
133-91-5 (Parent) | |
| Record name | Lithium 3,5-diiodosalicylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000653145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3060956 | |
| Record name | Benzoic acid, 2-hydroxy-3,5-diiodo-, monolithium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
653-14-5 | |
| Record name | Lithium 3,5-diiodosalicylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000653145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-hydroxy-3,5-diiodo-, lithium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-hydroxy-3,5-diiodo-, monolithium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium 3,5-diiodosalicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.452 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















